

GC-MS method for identification of 2-cyclohexyl-2-phenylacetonitrile

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Compound of Interest

Compound Name: 2-cyclohexyl-2-phenylacetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the qualitative identification of **2-cyclohexyl-2-phenylacetonitrile** using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for analytical chemists and researchers in pharmaceutical and forensic laboratories.

Introduction

2-Cyclohexyl-2-phenylacetonitrile is a nitrile compound with a molecular formula of C₁₄H₁₇N and a molecular weight of 199.29 g/mol .[1] Accurate identification of this compound is crucial in various research and development settings. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and identification of volatile and semi-volatile organic compounds such as **2-cyclohexyl-2-phenylacetonitrile**.[2][3][4] This method relies on the chromatographic separation of the analyte followed by its ionization and mass-to-charge ratio analysis, providing a unique chemical fingerprint.

Experimental Protocol

This section details the necessary steps for sample preparation and GC-MS analysis.

2.1. Sample Preparation

Methodological & Application





Proper sample preparation is critical to ensure accurate and reproducible results. The following steps are recommended:

- Dissolution: Accurately weigh a small amount of the solid sample and dissolve it in a suitable volatile organic solvent such as dichloromethane, hexane, or methanol.[2][5][6]
- Dilution: Dilute the stock solution to a final concentration of approximately 10 μg/mL using the same solvent.[5] This concentration is generally suitable for achieving a good signal-to-noise ratio without overloading the GC column.
- Filtration/Centrifugation: To prevent blockage of the injector and contamination of the GC system, remove any particulate matter from the sample solution by passing it through a 0.22 µm syringe filter or by centrifuging the sample and transferring the supernatant to a clean autosampler vial.[5][6]
- Vialing: Transfer the final prepared sample into a 1.5 mL glass autosampler vial for analysis. [5]

2.2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. These may be optimized based on the specific instrumentation available.



Parameter	Condition	
Gas Chromatograph		
Column	DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]	
Carrier Gas	Helium, constant flow rate of 1.0 mL/min[3][7]	
Injection Volume	1 μL	
Injection Mode	Splitless	
Injector Temperature	280 °C[3]	
Oven Temperature Program	Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.	
Mass Spectrometer		
Ionization Mode	Electron Ionization (EI)	
Ionization Energy	70 eV[3]	
Ion Source Temperature	230 °C[8]	
MS Transfer Line Temp.	280 °C[3]	
Mass Range	m/z 40-450	
Scan Mode	Full Scan	

Data Presentation

The primary identification of **2-cyclohexyl-2-phenylacetonitrile** is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST Mass Spectral Library, which is known to contain data for this compound.[1]

Table 1: Physicochemical and Mass Spectral Data for 2-cyclohexyl-2-phenylacetonitrile



Property	Value	Source
Molecular Formula	C14H17N	PubChem[1]
Molecular Weight	199.29 g/mol	PubChem[1]
CAS Number	3893-23-0	PubChem[1]
Boiling Point	322.5 °C (estimated)	The Good Scents Company[9]
LogP	3.86 (estimated)	The Good Scents Company[9]
Key Mass Fragments	To be determined from the acquired spectrum and compared with library data.	NIST Mass Spectrometry Data Center[1]

Visualization of Experimental Workflow

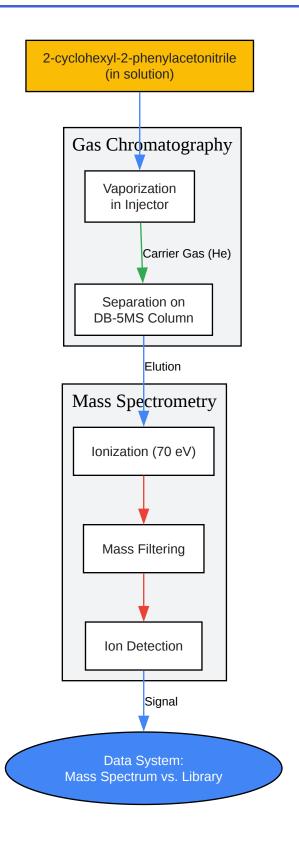
The following diagrams illustrate the logical flow of the analytical procedure.



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Caption: Experimental workflow for the GC-MS identification of **2-cyclohexyl-2-phenylacetonitrile**.





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Caption: Logical flow of the GC-MS analysis process.



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